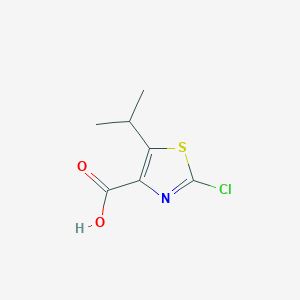

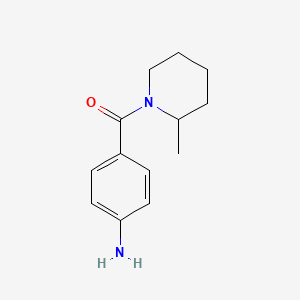

![molecular formula C14H9ClN2O B1598052 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446269-62-1](/img/structure/B1598052.png)

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Descripción general

Descripción

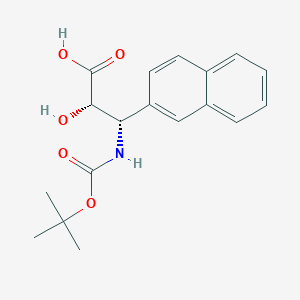

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the CAS Number: 446269-62-1 . Its IUPAC name is 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde . The compound has a molecular weight of 256.69 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The transformation of imidazo[1,2-a]pyridines is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Aplicaciones Científicas De Investigación

Pharmaceuticals and Agrochemicals

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in the field of optoelectronics . Their unique chemical structure and versatility, optical behaviors, and biological properties make them suitable for use in optoelectronic devices .

Sensors

Imidazo[1,5-a]pyridine derivatives can also be used in sensors . Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as anti-cancer drugs . Their unique chemical structure and biological properties make them promising in the pharmaceutical field .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . Their unique optical behaviors make them suitable for this application .

Ligands for Coordination Complexes

Imidazopyridine compounds can be used as ligands for a plethora of coordination complexes . Their unique chemical structure and versatility make them suitable for this application .

Smart Materials in Optoelectronics

Imidazopyridine derivatives can be used as smart materials in optoelectronics . Their unique optical behaviors and biological properties make them suitable for this application .

Fluorophores for Bioimaging

Imidazopyridine derivatives can be used as fluorophores for bioimaging . Their unique photophysical properties make them suitable for this application .

Antimicrobial Agents

Imidazo[1,2-a]pyridine is recognized as one of the most important fused heterocycles, which has shown a broad range of useful pharmacological activities such as antimicrobial .

Antiepileptic Drugs

Imidazo[1,2-a]pyridine derivatives have been used as antiepileptic drugs . Their unique chemical structure and biological properties make them suitable for this application .

Medicinal Chemistry

Imidazo[1,2-a]pyridine is recognized as one of the most important fused heterocycles, which has shown a broad range of useful pharmacological activities . This moiety is also useful in material science because of its structural character .

Antidiabetic Drugs

Imidazo[1,2-a]pyridine derivatives have been used as antidiabetic drugs . Their unique chemical structure and biological properties make them suitable for this application .

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have been used as antiprotozoal agents . Their unique chemical structure and biological properties make them suitable for this application .

Antifungal Agents

Imidazo[1,2-a]pyridine derivatives have been used as antifungal agents . Their unique chemical structure and biological properties make them suitable for this application .

Anticonvulsant Drugs

Imidazo[1,2-a]pyridine derivatives have been used as anticonvulsant drugs . Their unique chemical structure and biological properties make them suitable for this application .

Direcciones Futuras

Imidazo[1,5-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDCWTLEGLJZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383121 | |

| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

CAS RN |

446269-62-1 | |

| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

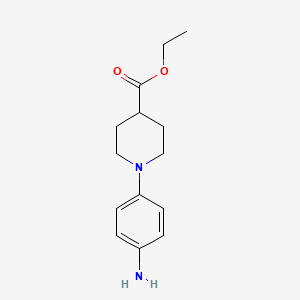

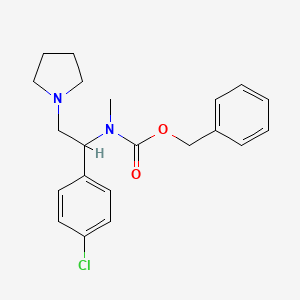

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

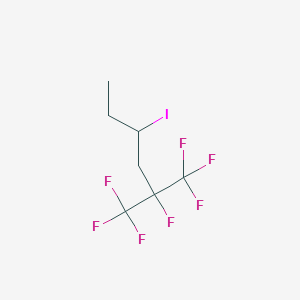

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)

![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)

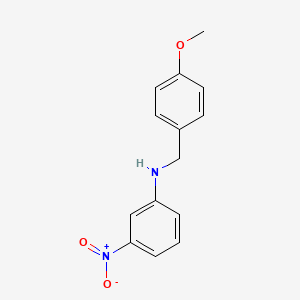

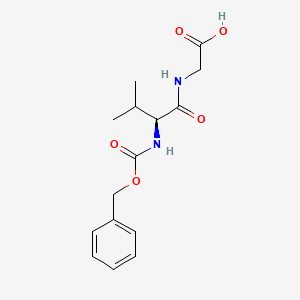

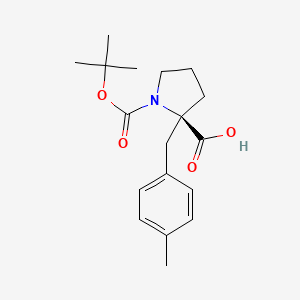

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)

![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)